molecular formula C7H16P+ B14563331 Trimethyl(2-methylprop-2-en-1-yl)phosphanium CAS No. 62170-30-3

Trimethyl(2-methylprop-2-en-1-yl)phosphanium

Cat. No.: B14563331
CAS No.: 62170-30-3
M. Wt: 131.18 g/mol
InChI Key: HNKVUPIKPKGVLK-UHFFFAOYSA-N
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Description

Trimethyl(2-methylprop-2-en-1-yl)phosphanium is a chemical compound that belongs to the class of tertiary phosphines It is characterized by the presence of a phosphonium ion with three methyl groups and a 2-methylprop-2-en-1-yl group attached to the phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(2-methylprop-2-en-1-yl)phosphanium typically involves the reaction of a halogenophosphine with an organometallic reagent. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For example, the reaction of chlorophosphine with a Grignard reagent such as methylmagnesium bromide can yield the desired phosphonium compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(2-methylprop-2-en-1-yl)phosphanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Trimethyl(2-methylprop-2-en-1-yl)phosphanium has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in transition metal catalysis and organocatalysis, facilitating various chemical transformations.

    Biology: The compound can be employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of Trimethyl(2-methylprop-2-en-1-yl)phosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. The pathways involved in its action include the formation of phosphine-metal complexes and the activation of substrates in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

    Trimethylphosphine: Similar in structure but lacks the 2-methylprop-2-en-1-yl group.

    Triphenylphosphine: Contains phenyl groups instead of methyl groups.

    Triethylphosphine: Contains ethyl groups instead of methyl groups.

Uniqueness

Trimethyl(2-methylprop-2-en-1-yl)phosphanium is unique due to the presence of the 2-methylprop-2-en-1-yl group, which imparts distinct chemical properties and reactivity compared to other tertiary phosphines. This uniqueness makes it valuable in specific applications where its particular reactivity and properties are advantageous.

Properties

CAS No.

62170-30-3

Molecular Formula

C7H16P+

Molecular Weight

131.18 g/mol

IUPAC Name

trimethyl(2-methylprop-2-enyl)phosphanium

InChI

InChI=1S/C7H16P/c1-7(2)6-8(3,4)5/h1,6H2,2-5H3/q+1

InChI Key

HNKVUPIKPKGVLK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C[P+](C)(C)C

Origin of Product

United States

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